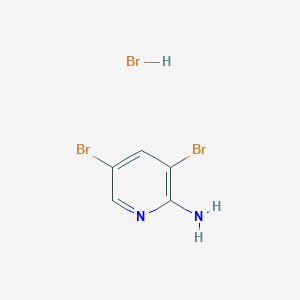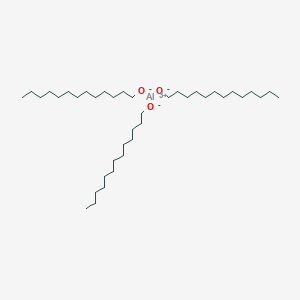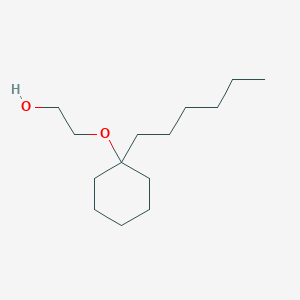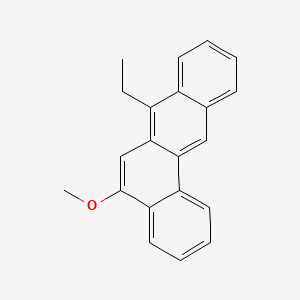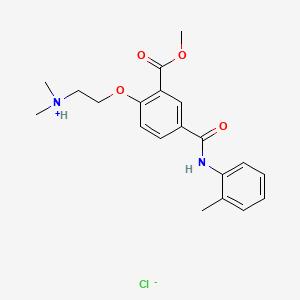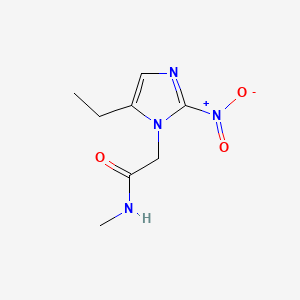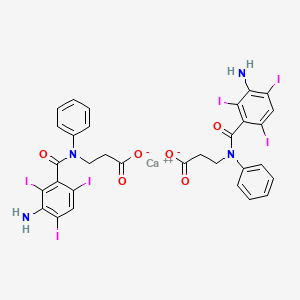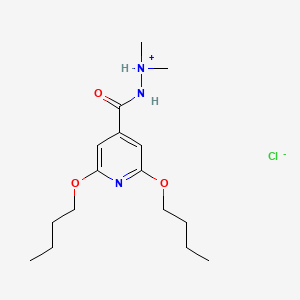
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). This compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Preparation Methods
The preparation of isonicotinic acid derivatives often involves the reaction of isonicotinic acid with various reagents to introduce different functional groups. For example, the reaction of glyoxylic acid with ethyl β-aminocrotonate or acetyl-acetone imine can give corresponding derivatives of 1,4-dihydro-isonicotinic acid and their water-soluble salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Isonicotinic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isonicotinic acid with hydrazine can produce hydrazide derivatives .
Scientific Research Applications
Isonicotinic acid derivatives have a wide range of scientific research applications. They are used in the development of new drugs, particularly for the treatment of tuberculosis. Isoniazid, a well-known derivative, is used as a frontline drug for tuberculosis treatment . Additionally, these compounds are used in agriculture as plant resistance inducers, helping to protect plants against diseases by stimulating their natural immune systems .
Mechanism of Action
The mechanism of action of isonicotinic acid derivatives involves their interaction with specific molecular targets and pathways. For example, isoniazid, a derivative of isonicotinic acid, is a prodrug that inhibits the formation of the mycobacterial cell wall by targeting the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Isonicotinic acid derivatives can be compared with other similar compounds such as nicotinic acid and picolinic acid. While all three compounds are isomers with the same molecular formula, they differ in the position of the carboxyl group on the pyridine ring. This difference in structure leads to variations in their chemical properties and biological activities . For example, nicotinic acid is used as a dietary supplement and in the treatment of hyperlipidemia, while isonicotinic acid derivatives are primarily used in the treatment of tuberculosis .
Similar Compounds
- Nicotinic acid
- Picolinic acid
- Isoniazid
- Iproniazid
- Nialamide
- Ethionamide
- Dexamethasone isonicotinate
Properties
CAS No. |
57803-57-3 |
|---|---|
Molecular Formula |
C16H28ClN3O3 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
[(2,6-dibutoxypyridine-4-carbonyl)amino]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H27N3O3.ClH/c1-5-7-9-21-14-11-13(16(20)18-19(3)4)12-15(17-14)22-10-8-6-2;/h11-12H,5-10H2,1-4H3,(H,18,20);1H |
InChI Key |
MVXWWXUKRGWSLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
